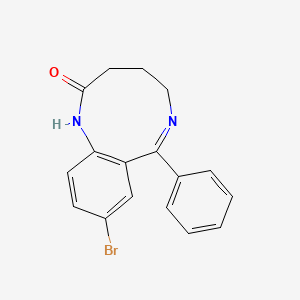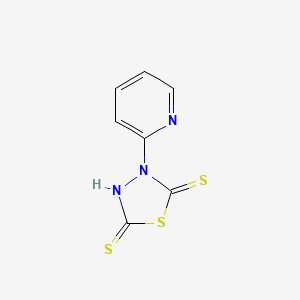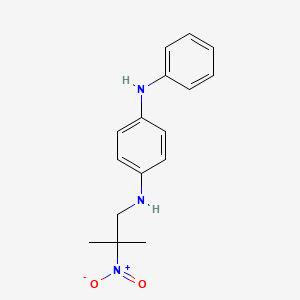
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with a phenyl group and a 2-methyl-2-nitropropyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of 1,4-diaminobenzene with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine
- N,N’-Bis(2-methyl-2-nitropropyl)hexane-1,6-diamine
- N,N’-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine
Uniqueness
N~1~-(2-Methyl-2-nitropropyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenyl group makes it particularly interesting for research in various fields .
Eigenschaften
CAS-Nummer |
54704-23-3 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
1-N-(2-methyl-2-nitropropyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,19(20)21)12-17-13-8-10-15(11-9-13)18-14-6-4-3-5-7-14/h3-11,17-18H,12H2,1-2H3 |
InChI-Schlüssel |
JXIJWNNMDSIRBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=CC=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


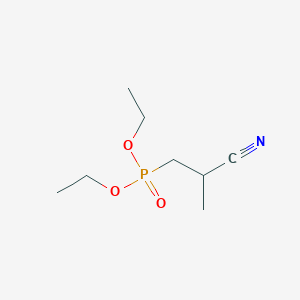
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)

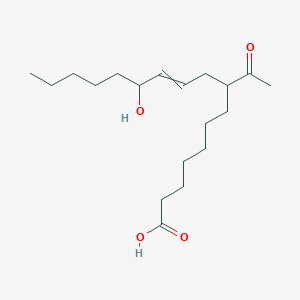
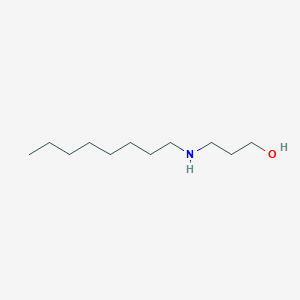
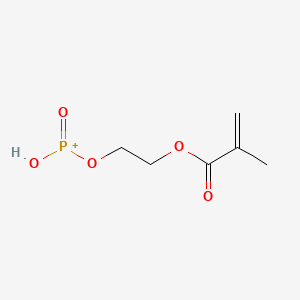


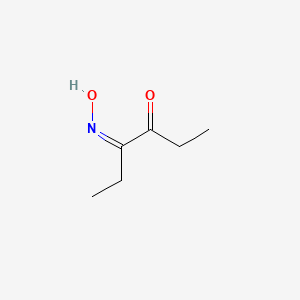
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
